1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core substituted with a 3,4-dimethoxyphenyl group at position 1 and a 3-(dimethylamino)propyl chain at position 2. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The 3,4-dimethoxyphenyl and dimethylaminopropyl substituents likely enhance solubility and modulate electronic properties, making this compound of interest in medicinal chemistry .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-25(2)12-7-13-26-21(15-10-11-18(29-3)19(14-15)30-4)20-22(27)16-8-5-6-9-17(16)31-23(20)24(26)28/h5-6,8-11,14,21H,7,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTZAOHVZIBENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the chromene ring: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the pyrrole ring: The pyrrole moiety can be introduced via a condensation reaction with an appropriate amine or aldehyde.
Functional group modifications: The dimethoxyphenyl and dimethylamino groups are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products:
Oxidation products: Quinones and related compounds.
Reduction products: Dihydro derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell death in certain contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with its closest structural and synthetic analogs:
Key Structural Differences and Implications
Substituent Flexibility: The target compound’s 3-(dimethylamino)propyl chain at position 2 distinguishes it from analogs with shorter chains (e.g., 2-(dimethylamino)ethyl in Reference 29 ). The longer alkyl chain may enhance lipophilicity and pharmacokinetic properties compared to shorter analogs . The 3,4-dimethoxyphenyl group at position 1 contrasts with the 3,4,5-trimethoxyphenyl group in the analog from .
Synthetic Efficiency: The one-pot MCR method used for the target compound (92% success rate, 70% average yield) outperforms older stepwise syntheses (e.g., 60–75% yields for 2-(dimethylamino)ethyl analogs ). The MCR approach minimizes purification steps, as products are isolated via crystallization without chromatography .
Electronic and Functional Group Variations: Compared to the hydroxyethyl-substituted analog in , the dimethylaminopropyl group introduces a tertiary amine, which could improve aqueous solubility and enable pH-dependent protonation .
Biological Activity
The compound 1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule with significant potential in various biological applications. Its unique structure allows it to interact with biological systems in ways that may lead to therapeutic benefits.
Chemical Structure and Properties
- Molecular Formula : C24H27N3O2
- Molecular Weight : 389.49 g/mol
- IUPAC Name : 1-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Structural Features
The compound features a chromeno-pyrrole core which is known for its diverse biological activities. The presence of dimethoxy and dimethylamino groups enhances its solubility and reactivity.
Antioxidant Properties
Research indicates that derivatives of the chromeno[2,3-c]pyrrole structure exhibit notable antioxidant activity . Antioxidants are crucial in combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. A study demonstrated that these compounds can scavenge free radicals effectively, suggesting their potential use as therapeutic agents against oxidative damage .
Enzyme Inhibition
Compounds similar to this compound have been reported to act as inhibitors of specific enzymes such as glucokinase . This inhibition can influence glucose metabolism and has implications for diabetes management .
Antiviral Activity
Notably, chromeno[2,3-c]pyrroles have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2. This suggests that derivatives of this compound could be investigated for their potential antiviral properties .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The methods often utilize reflux conditions in the presence of specific catalysts to ensure high yield and purity .
| Synthesis Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Step 1 | 3,4-Dimethoxyacetophenone + Dimethylformamide | Reflux in xylene | 66% |
| Step 2 | Further functionalization with amines | Azeotropic removal of water | Variable |
Case Studies
-
Case Study on Antioxidant Activity :
In a comparative study of various chromeno[2,3-c]pyrroles, it was found that those with methoxy substitutions showed a significant increase in antioxidant capacity compared to unsubstituted analogs. The study quantified this activity using DPPH radical scavenging assays. -
Enzyme Activity Studies :
Another study focused on the enzyme inhibition properties of similar compounds where it was shown that the introduction of dimethylamino groups enhances binding affinity to glucokinase compared to other amino substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
